
3-Hydroxy-2-methyl-1-(2-methylpropyl)pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methyl-1-(2-methylpropyl)pyridin-4-one is a heterocyclic organic compound with a pyridinone core structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-(2-methylpropyl)pyridin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-3-pyridinol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methyl-1-(2-methylpropyl)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridinones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methyl-1-(2-methylpropyl)pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methyl-1-(2-methylpropyl)pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of enzymes. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2-Methyl-3-pyridinol: A precursor in the synthesis of various pyridinone derivatives.
N-benzyl-N-(3-hydroxy-2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxamide: Investigated for its potential therapeutic applications.
Uniqueness
3-Hydroxy-2-methyl-1-(2-methylpropyl)pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-1-(2-methylpropyl)pyridin-4-one |
InChI |
InChI=1S/C10H15NO2/c1-7(2)6-11-5-4-9(12)10(13)8(11)3/h4-5,7,13H,6H2,1-3H3 |
InChI-Schlüssel |
JGAGDTSIJJTMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CN1CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



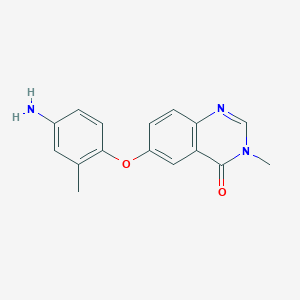


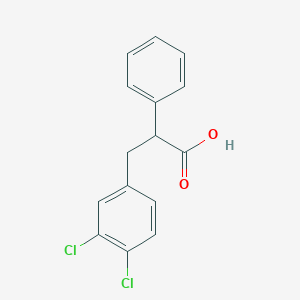
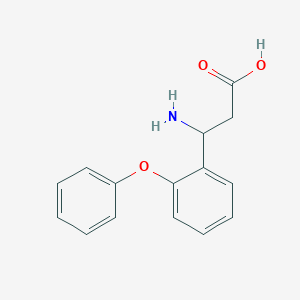
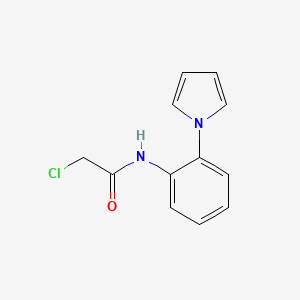
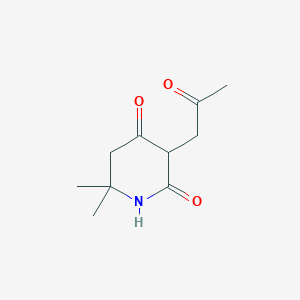
![N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13875920.png)
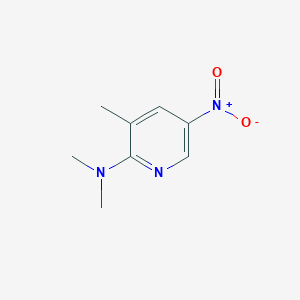

![[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane](/img/structure/B13875930.png)
![6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid](/img/structure/B13875933.png)

